molecular formula C7H16N2O B7986477 2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Cat. No.: B7986477
M. Wt: 144.21 g/mol
InChI Key: IKWMXNFWLBZTKA-SSDOTTSWSA-N
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Description

2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral pyrrolidine derivative characterized by a methyl group at the nitrogen atom (N1) of the pyrrolidine ring and an ethanolamine substituent at the C3 position. The (R)-configuration at the pyrrolidine ring enhances its stereochemical specificity, making it a valuable intermediate in pharmaceutical synthesis and fine chemical applications . Pyrrolidine derivatives are widely utilized in drug discovery due to their ability to mimic natural amino acids and interact with biological targets, particularly in central nervous system (CNS) therapeutics.

Properties

IUPAC Name

2-[[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)8-3-5-10/h7-8,10H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWMXNFWLBZTKA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol typically involves the reaction of ®-1-Methyl-pyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: ®-1-Methyl-pyrrolidine and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-50°C.

    Catalysts: A base catalyst, such as sodium hydroxide or potassium hydroxide, is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Methyl-pyrrolidin-3-ylaMino)-acetic Acid

  • Structure: Replaces the ethanol group with a carboxylic acid.
  • This modification may improve solubility in aqueous environments compared to the ethanol derivative .
  • Applications : Likely used as a chelating agent or in metal-catalyzed reactions due to its carboxylate functionality.

2-(2-Chloro-4-fluorophenyl)pyrrolidine

  • Structure: Features a halogenated aryl group instead of the ethanolamine side chain.
  • However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
  • Applications : Likely explored in CNS drug candidates but discontinued due to synthetic or efficacy limitations.

Pyrrolidin-2-one Analogues

  • Structure : Contains a lactam (cyclic amide) ring instead of a secondary amine.
  • Key Differences: The lactam structure reduces basicity and alters hydrogen-bonding capacity.
  • Applications : Common in peptide mimetics and protease inhibitors.

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity Solubility Trends
This compound ~158.22 (calculated) Moderate Ethanol-soluble, moderate aqueous solubility
(1-Methyl-pyrrolidin-3-ylaMino)-acetic Acid ~172.21 (calculated) High High aqueous solubility due to carboxylate
2-(2-Chloro-4-fluorophenyl)pyrrolidine ~199.65 (calculated) Low Lipophilic, organic solvent-soluble

Note: Discontinuation of some analogues (e.g., 2-(2-Chloro-4-fluorophenyl)pyrrolidine) may correlate with poor bioavailability or synthetic challenges .

Biological Activity

2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, also known as (R)-2-(isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₂N₂O. The compound features a pyrrolidine ring, an isopropyl group, and an ethanol moiety, contributing to its unique pharmacological properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may inhibit certain enzymes, thereby altering metabolic pathways.
  • Receptor Binding : Acts as a ligand in receptor binding assays, influencing physiological responses.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress. A study published in the Journal of Medicinal Chemistry demonstrated a significant reduction in cell death and oxidative markers when neuronal cells were treated with this compound.
  • Antimicrobial Activity : Preliminary data suggest antimicrobial properties against specific pathogens. The minimum inhibitory concentrations (MICs) against various bacteria were evaluated, showing effectiveness comparable to standard antibiotics .
  • Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis

To understand the biological activity further, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
(S)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanolStructureDifferent activity profile; potential for enantioselectivity in biological responses.
2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)propanolStructureExhibited lower cytotoxicity compared to (R)-isomer.
2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)butanolStructureSimilar antimicrobial properties but less potent than (R)-isomer.

Case Study 1: Neuroprotection

In a study focused on neuroprotection, researchers investigated the effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its therapeutic potential for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound reported MIC values against Gram-positive and Gram-negative bacteria. Notably, it showed strong inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

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